molecular formula C23H15N3O4 B12759441 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- CAS No. 131338-52-8

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)-

Cat. No.: B12759441
CAS No.: 131338-52-8
M. Wt: 397.4 g/mol
InChI Key: BXSSTJJZXUWLST-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes an isoindole core and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the quinazolinone moiety. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions may produce hydroquinazolinone compounds.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Quinazolinone derivatives: These compounds contain the quinazolinone moiety and exhibit similar biological activities but may differ in their potency and selectivity.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- is unique due to its combined isoindole and quinazolinone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various scientific research applications.

Properties

CAS No.

131338-52-8

Molecular Formula

C23H15N3O4

Molecular Weight

397.4 g/mol

IUPAC Name

2-[[3-(4-hydroxyphenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C23H15N3O4/c27-15-11-9-14(10-12-15)26-20(24-19-8-4-3-7-18(19)23(26)30)13-25-21(28)16-5-1-2-6-17(16)22(25)29/h1-12,27H,13H2

InChI Key

BXSSTJJZXUWLST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)O

Origin of Product

United States

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